tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

Chiral resolution Enantiomeric purity Drug intermediate

Chiral fidelity is non-negotiable in drug candidate synthesis-substituting the (S)-enantiomer or free base compromises stereochemical integrity and downstream yield. This (R)-oxalate salt (CAS 1956436-20-6) delivers a crystalline, non-hygroscopic solid optimized for automated synthesis platforms. • Crystalline solid enables accurate automated solid dispensing for parallel synthesis • NLT 98% purity minimizes pre-reaction purification steps • Non-nucleophilic oxalate counterion avoids side reactions during amide couplings • Room-temperature storage eliminates cold-chain logistics costs • ISO-certified supply chain ensures batch-to-batch consistency

Molecular Formula C12H22N2O7
Molecular Weight 306.31 g/mol
Cat. No. B11781662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid
Molecular FormulaC12H22N2O7
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O
InChIInChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1
InChIKeyCVUNUAKPCKURHX-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate Oxalic Acid Salt – Core Specifications and Sourcing Baseline


tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid (CAS 1956436-20-6) is a chiral morpholine building block supplied as a 1:1 oxalate salt . The compound incorporates a Boc-protected morpholine nitrogen and a primary aminomethyl side chain in the (R) configuration, yielding a molecular formula of C12H22N2O7 and a molecular weight of 306.31 g/mol . It is primarily utilized as a pharmaceutical intermediate in the synthesis of Bcl-2/Bcl-XL inhibitors and P2X3 receptor antagonists [1]. Commercially available purity specifications range from 95% to NLT 98% across major suppliers .

Chiral (R)-configured morpholine building block
Synthesis fit: Bcl-2/Bcl-XL and P2X3 antagonist research programs
Solid oxalate salt for precise weighing and automated handling

Why Generic Substitution of tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate Oxalate Salt Carries Procurement Risk


The (R)-enantiomer oxalate salt cannot be freely interchanged with the (S)-enantiomer, the racemate, or alternative salt forms without compromising chiral fidelity, solubility, or downstream synthetic yield. The (S)-enantiomer (CAS 1956436-21-7) may exhibit divergent biological activity when incorporated into chiral drug candidates [1]. The free base (CAS 1187929-33-4) is a liquid at ambient temperature, requiring different handling and storage protocols than the crystalline oxalate salt . The hydrochloride salt (CAS 1802489-65-1) carries a hygroscopic chloride counterion that may interfere with subsequent coupling or cross-coupling reactions . These differences render unchecked substitution a quantifiable risk to reaction reproducibility, enantiomeric purity, and final API quality.

Enantiomer mismatch
(S)-enantiomer or racemate may compromise stereochemical outcome in asymmetric synthesis.
Free base handling divergence
Free base is a liquid requiring cold storage; may alter weighing and automated dispensing workflows.
Hydrochloride counterion interference
Nucleophilic chloride counterion can interfere with amide coupling or Boc deprotection, potentially lowering yield.

Quantitative Differentiation Evidence: tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate Oxalate Salt vs. Comparators


Enantiomeric Configuration: (R)-Oxalate Salt vs. (S)-Oxalate Salt and Racemate in Chiral Drug Intermediate Synthesis

The target compound provides the defined (R) absolute configuration at the morpholine 3-position, which is essential for the stereochemical integrity of downstream Bcl-2/Bcl-XL inhibitors described in US 9,018,381 B2 [1]. The corresponding (S)-enantiomer oxalate salt (CAS 1956436-21-7) and the racemic mixture (CAS 475106-18-4) lack this stereochemical definition. The target compound is supplied with a purity specification of NLT 98% (achiral HPLC) by ISO-certified vendors, ensuring batch-to-batch consistency for chiral pool synthesis .

Enantiomeric Configuration
Class-level
(R)-oxalate (NLT 98%) vs. (S)-oxalate or racemate (95–97%)
Supports stereochemical fidelity in enantioselective synthesis
Chiral pool building block; patent-referenced
Chiral resolution Enantiomeric purity Drug intermediate

Salt Form Selection: Oxalate Salt vs. Free Base – Physical Form and Handling

The oxalate salt (CAS 1956436-20-6, MW 306.31) is isolated as a solid, facilitating accurate weighing, storage, and shipping under ambient conditions . In contrast, the free base (CAS 1187929-33-4, MW 216.28) is described as a colorless to pale yellow liquid requiring storage at 2–8 °C with protection from light . The solid oxalate form minimizes solvent residue entrapment and reduces volatility losses during vacuum drying steps common in parallel synthesis workflows.

Physical Form
Data to verify
Solid (oxalate salt) vs. liquid (free base)
Solid form may reduce weighing errors and improve shelf stability
Free base requires 2–8°C storage; oxalate salt ambient stable
Salt selection Crystallinity Handling

Oxalate Salt vs. Hydrochloride Salt: Counterion Compatibility in Amide Coupling and Boc-Deprotection Sequences

The oxalate counterion is a non-nucleophilic dicarboxylate that remains inert under standard amide coupling conditions (EDC/HOBt, HATU, or T3P) and during TFA-mediated Boc deprotection . The hydrochloride salt (CAS 1802489-65-1) introduces a nucleophilic chloride ion that can compete with carboxylate activation in coupling reactions or form HCl adducts during Boc removal, potentially reducing coupling yields or generating byproducts. The oxalate salt is supplied at NLT 98% purity, while the hydrochloride salt is typically available at 97% purity, a difference of 1–3 absolute percentage points that can propagate through multi-step sequences .

Counterion Compatibility
Class-level
Non-nucleophilic oxalate vs. nucleophilic chloride (HCl salt)
Oxalate may preserve coupling efficiency and reduce byproducts
Hydrochloride salt purity typically 97%
Amide coupling Boc deprotection Counterion interference

Patent-Cited Utility as a Defined Intermediate: Documented Use in Bcl-2/Bcl-XL and P2X3 Antagonist Programs vs. Generic Morpholine Building Blocks

The free base form (CAS 1187929-33-4) is explicitly cited as a reactant in the synthesis of Bcl-2/Bcl-XL inhibitory compounds claimed in US Patent 9,018,381 B2 (AstraZeneca) and in P2X3 antagonist morpholine derivatives [1][2]. This patent-documented provenance provides a verifiable synthetic utility trail that generic, unregistered morpholine building blocks lack. The oxalate salt serves as a direct precursor to this free base upon neutralization, offering identical synthetic utility with improved storage characteristics.

Documented Utility
Supporting evidence
Precursor to (R)-free base in US 9,018,381 B2 and P2X3 antagonist patents
Provides documented synthetic utility trail
Class-level evidence; verify for specific programs
Patent intermediate Bcl-2 inhibitor P2X3 antagonist

Optimal Application Scenarios for tert-Butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate Oxalate Salt


Chiral Pool Synthesis of Bcl-2/Bcl-XL Inhibitory Compounds

The (R)-oxalate salt serves as a direct chiral precursor to the free amine building block required in the AstraZeneca Bcl-2/Bcl-XL inhibitor program (US 9,018,381 B2). After neutralization, the resulting (R)-configured aminomethylmorpholine is coupled to elaborated carboxylic acid intermediates to construct the morpholine-containing pharmacophore [1]. The defined (R) stereochemistry ensures the correct spatial orientation of the morpholine moiety within the Bcl-2 binding pocket.

P2X3 Receptor Antagonist Lead Optimization

The compound is cited as a key intermediate in morpholine-based P2X3 antagonist patents, where P2X3 antagonism has demonstrated IC50 values as low as 25 nM in recombinant receptor assays [2]. The oxalate salt form is preferred for parallel synthesis libraries because its solid state enables accurate automated dispensing, while the non-nucleophilic oxalate counterion avoids side reactions during amide coupling steps.

Medicinal Chemistry Library Construction Requiring Solid-Phase Handling

For automated high-throughput synthesis platforms, the solid oxalate salt (CAS 1956436-20-6) is strongly preferred over the liquid free base (CAS 1187929-33-4) due to compatibility with solid-dispensing robotics and reduced volatility during resin loading or microwave heating steps . The NLT 98% purity specification minimizes the need for pre-reaction purification.

Custom Synthesis of Chiral Morpholine-Derived Clinical Candidates

Contract research organizations (CROs) and CDMOs requiring a scalable, chirally pure morpholine intermediate for GMP or GLP toxicology batch production can leverage the oxalate salt's ISO-certified supply chain (MolCore) and room-temperature storage stability . This reduces cold-chain logistics costs compared to the free base or hydrochloride forms.

Application
Selection Property
Validation Focus
Chiral synthesis of Bcl-2/Bcl-XL inhibitors
(R)-oxalate salt as chiral precursor
Enantioselective synthesis fidelity
P2X3 antagonist lead optimization
Solid form for automated parallel synthesis
Amide coupling efficiency and counterion compatibility
Automated medicinal chemistry library synthesis
Solid salt compatible with dispensing robotics
Weighing accuracy and reaction reproducibility
Custom synthesis of morpholine-derived candidates
ISO-certified supply and room-temp stability
Scalability and cold-chain logistics review
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